Mdm2/p53 Interaction Inhibition versus Nutlin-3
MEL24 demonstrates potent inhibition of the Mdm2/p53 protein-protein interaction with an IC₅₀ of 15 nM in human U87MG glioblastoma cells as measured by quantitative sandwich immunoassay [1]. In contrast, the prototypical Mdm2 antagonist Nutlin-3 exhibits an IC₅₀ of 90 nM in cell-free assays [2]. This 6-fold difference in potency indicates that MEL24 provides superior blockade of the Mdm2-p53 axis at lower concentrations, a critical parameter for experimental systems where off-target effects from high compound concentrations must be minimized.
| Evidence Dimension | Inhibition of Mdm2/p53 interaction (IC₅₀) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Nutlin-3: 90 nM |
| Quantified Difference | 6-fold lower IC₅₀ for MEL24 |
| Conditions | Target: U87MG cells, 10 min incubation, quantitative sandwich immunoassay; Comparator: cell-free ELISA |
Why This Matters
For researchers requiring robust p53 stabilization at minimal compound concentrations—particularly in long-term assays or combination treatments where dose-dependent toxicity is a concern—the enhanced potency of MEL24 relative to Nutlin-3 provides a clear selection advantage.
- [1] BindingDB Entry BDBM50180863 (ChEMBL3819071). Affinity Data: IC₅₀ = 15 nM for MDM2 in human U87MG cells. View Source
- [2] Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. doi:10.1126/science.1092472 View Source
